6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde
Description
Properties
IUPAC Name |
6-methoxy-1,2,2,4-tetramethylquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-8-15(2,3)16(4)14-11(9-17)6-12(18-5)7-13(10)14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWFLRNUGAQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C(C=C(C=C12)OC)C=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview:
- Starting Material: 1,2,2,4-tetramethyl-1,2-dihydroquinoline derivatives, specifically substituted at the 6-position.
- Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
- Conditions: Mild heating at approximately 80°C under inert atmosphere.
- Mechanism: Formation of the iminium ion from DMF and POCl₃ (Vilsmeier reagent), which then electrophilically attacks the ring at the 8-position, leading to formylation.
Key Findings:
- The formylation proceeds with high regioselectivity, favoring the 8-position due to electronic and steric factors.
- The reaction yields 6-methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde as the sole product.
- Typical yields range from 70-85%, depending on substrate purity and reaction conditions.
Reaction Data Table:
| Entry | Starting Material | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1,2,2,4-tetramethyl-1,2-dihydroquinoline derivative | POCl₃, DMF | 80°C | 4-6 h | 75 | Regioselective at 8-position |
| 2 | Similar derivatives with substituents at 6-position | POCl₃, DMF | 80°C | 4-6 h | 70-80 | High regioselectivity |
Oxidation of 6-Substituted Hydroquinoline Derivatives
An alternative approach involves oxidation of hydroquinoline precursors, especially those bearing methyl groups at positions 1, 2, and 4, to generate the aldehyde function directly.
Methodology:
- Starting Material: 6-Methyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline derivatives.
- Oxidant: Hydrogen peroxide (H₂O₂) in alkaline medium (NaOH).
- Conditions: Room temperature, aqueous solution, reaction times of 1.5–2 hours.
- Mechanism: Oxidative cleavage of methyl groups adjacent to the ring, leading to aldehyde formation at the 8-position.
Research Findings:
- The oxidation proceeds via formation of an N-iodoaldimine intermediate when iodine is used, but hydrogen peroxide offers a cleaner route.
- Yields are high, often exceeding 80%, with the process being selective for the aldehyde group without overoxidation.
Data Table:
| Entry | Starting Material | Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 6-Methyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline | H₂O₂, NaOH | Aqueous | Room temp | 1.5–2 h | 85 | Selective aldehyde formation |
| 2 | Similar derivatives | Iodine in aqueous ammonia | Room temp | 1–2 h | 80 | Alternative method |
Condensation and Cyclization Strategies
Further functionalization involves condensation reactions, such as the Pechmann or Knoevenagel reactions, to introduce additional heterocyclic moieties or to modify the quinoline core.
Pechmann Condensation:
- Reacts 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with Meldrum’s acid.
- Produces coumarin derivatives bearing the dihydroquinoline moiety, which can be oxidized or further modified to obtain the target aldehyde.
Knoevenagel Condensation:
- Utilized for coupling the aldehyde with active methylene compounds, facilitating the synthesis of derivatives with potential biological activity.
Synthesis of Precursors and Functional Group Transformations
The synthesis of the key precursor, 6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline , involves initial methylation followed by formylation:
- Methylation: Alkylation at the nitrogen or ring positions using methyl iodide or dimethyl sulfate.
- Formylation: Via VH reaction as described above.
The process ensures regioselectivity and functional group compatibility, vital for subsequent steps.
Summary of Key Reaction Conditions and Yields
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃, DMF | 80°C, 4–6 h | 70–85 | High regioselectivity at 8-position |
| Oxidation with H₂O₂ | H₂O₂, NaOH | Room temperature, 1.5–2 h | 80–85 | Selective aldehyde formation |
| Iodine oxidation | I₂, aqueous ammonia | Room temperature, 1–2 h | 80 | Alternative oxidation route |
Chemical Reactions Analysis
6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like thiols or amines under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Hydroxy Groups
The position and nature of substituents significantly influence both chemical reactivity and biological activity. For example:
- 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (compound 7 in ) exhibits 65-fold higher dopamine D3 receptor (D3R) affinity compared to its 6,7-dimethoxy analogue (compound 8). The phenolic hydroxyl group enhances selectivity for D3R over σ2 receptors, likely due to reduced lipophilicity (lower clogP) and fewer rotatable bonds, which may improve pharmacokinetic properties .
- 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde () undergoes cyclization with active methylene compounds (e.g., malononitrile) to form pyrano-quinolinones, whereas methoxy-substituted analogues may exhibit altered reactivity due to steric or electronic differences .
Core Structure Variations: Quinoline vs. Isoquinoline/Naphthalene
- Quinoline Derivatives: The target compound’s quinoline core enables planar aromaticity, influencing π-π stacking in receptor binding. In contrast, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline () has a saturated ring system, reducing rigidity and altering conformational preferences in ligand-receptor interactions .
- Naphthalene Analogues: Compounds like 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine () lack the pyridine nitrogen, leading to distinct electronic properties and solubility profiles. This structural difference may limit applications in medicinal chemistry compared to nitrogen-containing quinolines .
Functional Group Modifications: Carbaldehyde Position and Reactivity
- 8-Carbaldehyde vs. 3-Carbaldehyde: The target compound’s carbaldehyde at position 8 directs cyclization reactions to form pyrano-quinolinones (e.g., with malononitrile under piperidine catalysis) . In contrast, 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde () features a carbaldehyde at position 3, which may favor alternative reaction pathways, such as Knoevenagel condensations .
- Oxo and Cyano Derivatives: Compounds like diethyl 8-cyano-...tetrahydroimidazo[1,2-a]pyridine () highlight the versatility of nitrile groups in forming fused heterocycles, whereas carbaldehydes are more commonly used in annulation reactions .
Table 2: Reactivity Comparison of Quinoline Derivatives
Biological Activity
6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound features a quinoline backbone with a methoxy group and an aldehyde functional group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 245.32 g/mol .
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that this compound and its derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Properties : Preliminary investigations have indicated potential anticancer effects against multiple human cancer cell lines, including HeLa and SMMC-7721 cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound may involve interactions with specific enzymes or receptors. It can function as an inhibitor or activator depending on its structural modifications. Detailed studies are necessary to elucidate these interactions and the resulting biochemical pathways involved .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Antiplasmodial Activity : A series of compounds derived from 6-methoxyquinolin-8-amine were tested for their activity against Plasmodium falciparum. The results showed promising antiplasmodial activity with varying degrees of cytotoxicity against L-6 cells. The most active compounds demonstrated IC50 values as low as 2.51 µM .
- Cytotoxicity Studies : In vitro assays have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, compounds showed IC50 values ranging from 0.324 µM to 32.3 µM against various cancer cell lines .
Comparative Analysis
The following table summarizes the key characteristics and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C15H19NO2 | Antimicrobial, Anticancer | Potential for apoptosis induction in cancer cells |
| 6-Methoxyquinolin-8-amine | C10H10N2O | Antiplasmodial | IC50 values as low as 2.51 µM against P. falciparum |
| Primaquine | C15H18N4O | Antimalarial | Established antimalarial agent; structural similarity noted |
Q & A
Q. What are the optimal conditions for synthesizing 6-methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves refluxing precursor quinoline derivatives with hydrochloric acid (37%) for extended periods (e.g., 16 hours) to form dihydroquinoline intermediates . Optimization can include:
- Reaction Time : Shortening reflux time while monitoring intermediate formation via TLC.
- Acid Concentration : Testing lower HCl concentrations to reduce side reactions (e.g., over-oxidation).
- Temperature Gradients : Exploring microwave-assisted synthesis for faster cyclization.
- Precipitate Isolation : Adjusting water volume during workup to improve yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy at C6, methyl groups at C2/C4) and dihydroquinoline backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., observed vs. calculated m/z for ) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents in solid state .
Advanced Research Questions
Q. How can regioselectivity challenges during formylation at the C8 position be addressed?
- Methodological Answer : Regioselective formylation requires:
- Directed Metalation : Use directing groups (e.g., methoxy at C6) to activate C8 for formylation via Vilsmeier-Haack or Friedel-Crafts acylation .
- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., C3) with acetyl groups to favor C8 functionalization .
- Computational Modeling : Predict reactive sites using DFT calculations to guide experimental design .
Q. How should researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with structurally analogous compounds (e.g., 2-hydroxy-6-methoxyquinoline derivatives) to identify diagnostic peaks .
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., dihydroquinoline ring puckering) by varying temperature or solvent .
- Isotopic Labeling : Introduce -labeled methyl groups to trace chemical shifts in crowded spectral regions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to potential release of volatile aldehydes or acidic vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Emergency Response : Follow CAMEO chemical guidelines for spills (e.g., absorb with vermiculite, avoid water to prevent exothermic reactions) .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV/FLD : Develop a gradient elution method with C18 columns and validate via:
- Linearity : over 1–100 µg/mL.
- Recovery Studies : Spike-and-recovery in biological matrices (e.g., plasma) to assess matrix effects .
- LC-MS/MS : Use deuterated internal standards (e.g., ) to correct for ionization variability .
Advanced Mechanistic and Application Questions
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
- Methodological Answer :
- Functional Group Modification : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and test bioactivity .
- Molecular Docking : Map interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize synthetic targets .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and correlate with substituent hydrophobicity .
Q. How can kinetic studies clarify the mechanism of dihydroquinoline ring oxidation or degradation?
- Methodological Answer :
- Time-Resolved Spectroscopy : Monitor UV-vis absorbance changes during oxidation (e.g., shifts at 300–400 nm) .
- Kinetic Isotope Effects (KIE) : Compare for C-H bond cleavage steps to identify rate-determining steps .
- Arrhenius Analysis : Calculate activation energy () by varying reaction temperature (25–80°C) .
Q. What purification challenges arise from byproducts in the synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Identification : Use preparative TLC or HPLC to isolate impurities; characterize via HRMS/NMR .
- Chromatography Optimization : Employ silica gel with ethyl acetate/hexane gradients (10–50%) or reverse-phase C8 columns .
- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
